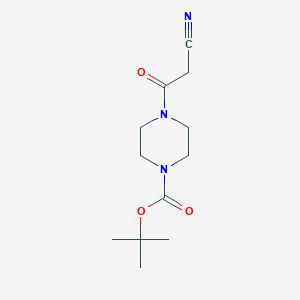

t-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the complete name being tert-butyl 4-(cyanoacetyl)piperazine-1-carboxylate. The compound's systematic identification includes the Chemical Abstracts Service registry number 159873-21-9, which provides unambiguous reference for database searches and chemical procurement. The molecular descriptor systems provide additional identification parameters, including the International Chemical Identifier string InChI=1S/C12H19N3O3/c1-12(2,3)18-11(17)15-8-6-14(7-9-15)10(16)4-5-13/h4,6-9H2,1-3H3, which encodes the complete molecular structure in a standardized format.

The simplified molecular-input line-entry system representation, CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CC#N, provides a linear notation that captures the connectivity pattern of all atoms within the molecule. The International Chemical Identifier Key KRLYUZSRQQHVMQ-UHFFFAOYSA-N serves as a fixed-length condensed digital representation derived from the structural information. These systematic identifiers collectively establish a comprehensive nomenclature framework that ensures precise chemical communication across scientific literature and commercial databases.

The compound designation incorporates several functional group descriptors that define its chemical architecture. The tert-butyl group denotes the 1,1-dimethylethyl substituent providing steric bulk, while the cyanoacetyl group indicates the nitrile-containing acyl functionality. The piperazine core represents the six-membered saturated heterocycle containing two nitrogen atoms in para positions, with carboxylate indicating the ester functionality linking the tert-butyl protecting group.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits characteristic features of substituted piperazine derivatives, with the six-membered ring adopting a chair conformation to minimize steric interactions. The piperazine ring nitrogen atoms occupy positions that allow for optimal orbital overlap while accommodating the bulky substituents attached at the 1- and 4-positions. Computational analysis indicates that the tert-butyl carboxylate group adopts an orientation that minimizes steric clash with the cyanoacetyl substituent on the opposite nitrogen atom.

The conformational preferences of this molecule are influenced by several structural factors, including the electron-withdrawing nature of both the carbonyl groups and the nitrile functionality. The cyanoacetyl group demonstrates restricted rotation around the carbon-nitrogen bond due to partial double-bond character arising from resonance stabilization. This conformational constraint affects the overall molecular shape and influences intermolecular interactions in both solution and solid-state environments.

Theoretical calculations suggest that the most stable conformation features the cyanoacetyl carbonyl group oriented to minimize dipole-dipole repulsion with the carboxylate carbonyl. The tert-butyl group provides significant steric bulk that influences the overall molecular volume and accessibility of reactive sites. The nitrile group extends linearly from the acetyl carbon, creating a region of high electron density that affects both chemical reactivity and molecular recognition properties.

The molecular geometry also influences the compound's interaction with biological targets and synthetic reagents. The spatial arrangement of functional groups creates specific electrostatic and steric environments that determine selectivity in chemical transformations. The chair conformation of the piperazine ring positions the nitrogen lone pairs in pseudo-axial orientations, affecting their basicity and nucleophilicity in chemical reactions.

Crystallographic Studies and Unit Cell Parameters

Limited crystallographic data exists in the current literature for this compound, with most structural information derived from solution-phase spectroscopic studies and computational modeling. The compound typically exists as a white to off-white solid at room temperature, with reported melting point ranges suggesting moderate intermolecular attractive forces. The crystalline organization likely involves hydrogen bonding interactions between carbonyl oxygen atoms and adjacent molecules, creating extended networks that stabilize the solid-state structure.

Comparative analysis with structurally related compounds provides insights into probable crystallographic parameters. Similar piperazine derivatives demonstrate monoclinic or orthorhombic crystal systems, with unit cell dimensions reflecting the molecular dimensions and packing efficiency. The presence of multiple polar functional groups suggests the formation of directional intermolecular interactions that influence crystal habit and mechanical properties.

The tert-butyl groups in related crystalline structures typically adopt conformations that maximize van der Waals contacts while minimizing steric repulsion. The cyanoacetyl substituents often participate in weak hydrogen bonding interactions through the nitrile nitrogen atoms, contributing to overall crystal stability. The absence of strong hydrogen bond donors in this molecule suggests that crystal packing relies primarily on dipole-dipole interactions and van der Waals forces.

Future crystallographic studies would benefit from single-crystal X-ray diffraction analysis to determine precise atomic coordinates, bond lengths, and intermolecular interaction patterns. Such data would provide definitive information about conformational preferences in the solid state and reveal details about molecular packing arrangements that influence physical properties and chemical behavior.

Comparative Analysis with Related Piperazine Derivatives

The structural features of this compound can be systematically compared with related piperazine derivatives to understand structure-activity relationships and synthetic utility. The presence of both protecting group chemistry and reactive electrophilic centers distinguishes this compound from simpler piperazine derivatives while maintaining the core heterocyclic framework that defines this chemical class.

The comparison reveals that this compound incorporates design elements that enhance its synthetic versatility compared to simpler analogs. The tert-butyl carbamate protecting group provides selectivity for chemical transformations at the cyanoacetyl site while maintaining the option for deprotection under acidic conditions. This dual functionality allows for sequential synthetic operations that would be difficult to achieve with unprotected piperazine derivatives.

The cyanoacetyl group distinguishes this compound from related acetyl derivatives by providing additional sites for chemical modification through nitrile activation or reduction. Unlike the bromoacetyl analog, which primarily serves as an electrophilic alkylating agent, the cyanoacetyl functionality offers multiple reaction pathways including cycloaddition reactions, nucleophilic addition to the nitrile, and carbonyl chemistry.

Comparative analysis with piperidine analogs demonstrates the importance of the second nitrogen atom in the piperazine ring for biological activity and synthetic utility. The additional nitrogen provides enhanced water solubility, additional coordination sites for metal complexation, and opportunities for further functionalization that expand the chemical space accessible from this structural framework.

Properties

IUPAC Name |

tert-butyl 4-(2-cyanoacetyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O3/c1-12(2,3)18-11(17)15-8-6-14(7-9-15)10(16)4-5-13/h4,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRLYUZSRQQHVMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70596743 | |

| Record name | tert-Butyl 4-(cyanoacetyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159873-21-9 | |

| Record name | tert-Butyl 4-(cyanoacetyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of t-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate typically involves the reaction of t-butyl cyanoacetate with piperazine under specific conditions. One common method includes the use of anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . The reaction proceeds through the formation of an intermediate, which is then converted to the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Safety measures are crucial due to the involvement of potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

t-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

Chemistry

t-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate serves as an important intermediate in organic synthesis. Its unique structure allows for the development of novel compounds with potential therapeutic applications.

Biology

The compound is utilized in biological studies, particularly in enzyme inhibition and receptor binding assays. Its interaction with biological targets provides insights into drug design and development.

Industry

In industrial applications, this compound is involved in the production of specialty chemicals. Its stability and reactivity make it suitable for creating complex chemical products.

Case Studies

- Biological Activity : Research has demonstrated that derivatives of this compound exhibit antibacterial properties against drug-resistant strains such as Staphylococcus aureus. These findings highlight its potential in developing new antibiotics .

- Pharmaceutical Development : In studies targeting the Sonic Hedgehog signaling pathway, compounds related to this compound have shown promise as inhibitors for treating various cancers, including basal cell carcinoma and pancreatic cancer .

- Synthetic Applications : The compound has been successfully used as an intermediate in synthesizing other bioactive molecules, showcasing its utility in medicinal chemistry.

Mechanism of Action

The mechanism of action of t-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The piperazine ring can interact with various receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Substituent Types and Functional Group Reactivity

Key Observations :

- Cyanoacetyl vs. Diazoacetyl: While both groups are electron-withdrawing, the diazoacetyl derivative () is more reactive in cyclization reactions, whereas the cyanoacetyl group favors nucleophilic attacks .

- Sulfamoyl vs. Chloropyrimidinyl : Sulfamoyl derivatives () are geared toward antiparasitic activity, whereas chloropyrimidinyl analogs () are common in kinase inhibitor design due to their ability to form hydrogen bonds with ATP-binding pockets .

Physicochemical Properties

Data from (CAS 205059-24-1) and related analogs highlight critical differences:

Analysis :

- Bromopropyl derivatives () exhibit higher LogP values, favoring membrane permeability but reducing solubility .

Biological Activity

t-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate (CAS No. 159873-21-9) is a synthetic compound belonging to the class of piperazine derivatives. Its unique structure, featuring a t-butyl group, cyanoacetyl moiety, and a piperazine ring, endows it with significant biological activity. This article explores the biological properties, mechanisms of action, and potential applications of this compound based on diverse scientific sources.

- Molecular Formula : C12H18N2O2

- Molecular Weight : 226.29 g/mol

- Structure : The compound consists of a piperazine ring substituted with a t-butyl and cyanoacetyl group, which influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The cyano group acts as an electrophile, allowing it to participate in nucleophilic reactions, while the piperazine ring facilitates binding to specific receptors.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.

- Receptor Modulation : Interaction with neurotransmitter receptors could lead to modulation of signaling pathways related to central nervous system functions.

Antimicrobial Properties

Recent studies have indicated that compounds structurally similar to this compound exhibit significant antimicrobial activity against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus. For example, related piperazine derivatives have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) at low concentrations .

Case Studies

- Antibacterial Activity : A study demonstrated that derivatives of piperazine exhibited potent antibacterial effects against drug-resistant strains. The mechanism was linked to the depolarization of bacterial membranes, leading to cell death .

- Cytotoxicity Assays : In vitro assays revealed that piperazine derivatives can selectively target cancer cells while sparing normal cells, indicating potential for use in cancer therapeutics .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| t-Butyl cyanoacetate | Lacks piperazine ring | Moderate reactivity; limited biological studies |

| 4-(Cyanoacetyl)piperazine | Contains piperazine | Notable enzyme inhibition properties |

| t-Butyl 4-(acetyl)-1-piperazinecarboxylate | Acetyl instead of cyanoacetyl | Lower reactivity compared to cyano derivatives |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.